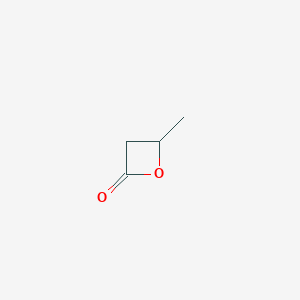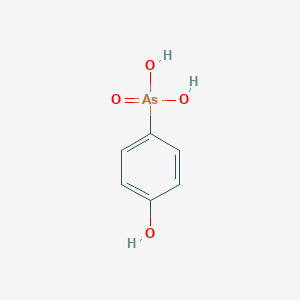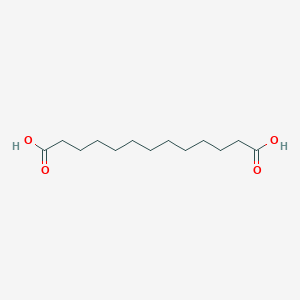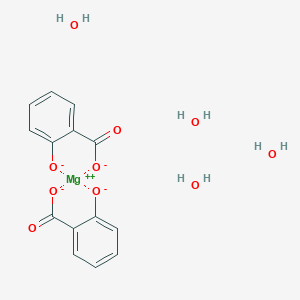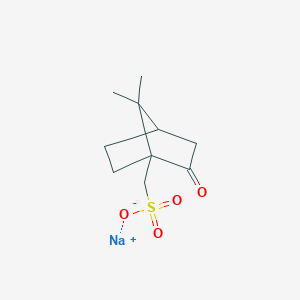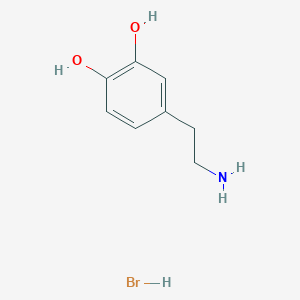
Dopamine hydrobromide
Descripción general
Descripción
Dopamine hydrobromide is a form of dopamine, a neurotransmitter that plays a role in many body functions including memory, movement, motivation, mood, attention, and more . It is a type of monoamine neurotransmitter, made in the brain, and acts as a chemical messenger, communicating messages between nerve cells in the brain and the rest of the body . Dopamine also acts as a hormone .
Synthesis Analysis
Dopamine hydrobromide can be synthesized from 3, 4-dimethoxy phenethylamine as a starting material . The process involves mixing dopamine hydrobromide with absolute ethanol, replacing with nitrogen, heating to 80 ℃, and refluxing for dissolving for 0.5 hour . Hydrochloric acid is dripped under the protection of nitrogen, stirring reaction is carried out for 0.5 hour after dripping, stirring is carried out, cooling is carried out to 20-30 ℃, crystallization is carried out for 2 hours, filtering and vacuum drying are carried out, and dopamine hydrochloride is obtained .Molecular Structure Analysis
A dopamine molecule consists of a catechol structure (a benzene ring with two hydroxyl side groups) with one amine group attached via an ethyl chain . As such, dopamine is the simplest possible catecholamine, a family that also includes the neurotransmitters norepinephrine and epinephrine .Chemical Reactions Analysis
The electrochemical and chemical reaction pathway for polydopamine (PDA) formation in aqueous solutions requires the synthesis of 5,6-indolequinone from dopamine . The polymer growth is inhibited by low pH (below 4) and high concentration of various electrolytes that impair the preliminary intramolecular cyclization of oxidized dopamine by decreasing nitrogen nucleophilicity .Physical And Chemical Properties Analysis
Dopamine-based materials have attracted considerable interests due to their unique physicochemical properties including versatile adhesion property, high chemical reactivity, strong photothermal conversion capacity, excellent biocompatibility and biodegradability, etc . Dopamine can self-polymerize to form PDA in weak alkaline solution with the presence of oxygen and form a surface coating layer on nearly arbitrary material .Aplicaciones Científicas De Investigación
Parkinson’s Disease Research
Dopamine hydrobromide plays a significant role in the research of Parkinson’s disease . The disease is characterized by the loss of nigral dopaminergic neurons leading to impaired striatal dopamine signaling . Research has shown that dopamine blocks microglial NLRP3 inflammasome activation in the MPTP model, a framework highly relevant to Parkinson’s disease .
Neurobiology of Movement
Historically, groundbreaking research elevated the role of dopamine from merely an intermediary in the synthesis of norepinephrine to a full neurotransmitter status with critical roles in the neurobiology of movement . This has led to the development of therapies for movement disorders .
Mental Disorders Research
Dopamine hydrobromide is identified as a key player in the pathogenesis of several mental disorders, such as schizophrenia, addiction, bipolar disorder . Understanding the role of dopamine in these conditions has laid the groundwork for targeted treatments for various neuropsychiatric conditions .
Stem Cell Research
Dopamine has effects on various adult stem cells (neural stem cells, mesenchymal stromal cells, hematopoietic stem cells, and cancer stem cells) and their signaling pathways . This understanding can contribute to the development of treatments for several neurological and psychiatric disorders .
Dopamine Release and Uptake Measurement
3-Hydroxytyramine hydrobromide is used in the preparation of dopamine standards to measure the dopamine release and uptake in striatal brain slices from R6/1 HD model mice by fast-scan cyclic voltammetry .
Catecholamines Determination
3-Hydroxytyramine hydrobromide is employed as an internal standard in the determination of catecholamines in biological tissues by liquid chromatography .
Mecanismo De Acción
Target of Action
Dopamine hydrobromide primarily targets dopamine receptors , which are a class of G protein-coupled receptors . These receptors are widely expressed in the body and function in both the peripheral and the central nervous systems . More specifically, dopamine binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .
Mode of Action
Dopamine hydrobromide exerts its effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .
Biochemical Pathways
Dopamine hydrobromide affects several biochemical pathways. It is a major transmitter in the extrapyramidal system of the brain, important in regulating movement . Dopamine receptors mediate its action, and dysfunctions of the dopaminergic system are related to a plethora of human diseases .
Result of Action
The molecular and cellular effects of dopamine hydrobromide’s action are primarily observed in its role as a neurotransmitter. It plays a crucial role in motor control, motivation, reward, cognitive function, and maternal and reproductive behaviors . Dysfunctions of the dopaminergic system, where dopamine hydrobromide plays a key role, are related to a variety of human diseases .
Safety and Hazards
Dopamine hydrobromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The mapping of neurotoxicant actions at the neural circuitry level remains an under-explored territory of preclinical neurotoxicology . The future of dopamine hydrobromide lies in the enhanced discovery of high-value neuroactive therapeutics that target neural circuitry domains as their primary mechanism of action, thus enhancing their ultimate contribution toward the discovery of precision therapeutics .
Propiedades
IUPAC Name |
4-(2-aminoethyl)benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.BrH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRSNYSOAPBTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214748 | |
| Record name | Dopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dopamine hydrobromide | |
CAS RN |
645-31-8 | |
| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)pyrocatechol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dopamine Hydrobromide impact testicular function after torsion?
A1: Dopamine Hydrobromide, a chemical sympathectomy agent, doesn't directly interact with testicular tissue. Instead, it works by depleting norepinephrine from sympathetic nerve endings. Research suggests that after unilateral testicular torsion, the sympathetic nervous system is activated, potentially leading to a reduction in blood flow to the contralateral (unaffected) testis. This reduction in blood flow can lead to damage and impaired spermatogenesis in the contralateral testis.
Q2: What are the limitations of using Dopamine Hydrobromide in this context?
A: While the research [, ] highlights a potential protective role of Dopamine Hydrobromide against contralateral testicular damage after torsion, it's crucial to acknowledge the limitations:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




